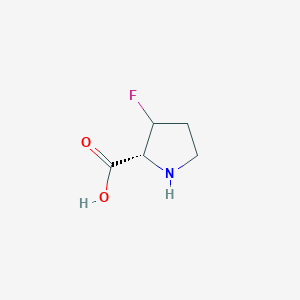

3-Fluoroproline

CAS No.:

Cat. No.: VC13980107

Molecular Formula: C5H8FNO2

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8FNO2 |

|---|---|

| Molecular Weight | 133.12 g/mol |

| IUPAC Name | (2R)-3-fluoropyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 |

| Standard InChI Key | WLGLSRHRSYWDST-BKLSDQPFSA-N |

| Isomeric SMILES | C1CN[C@@H](C1F)C(=O)O |

| Canonical SMILES | C1CNC(C1F)C(=O)O |

Introduction

Structural and Electronic Properties of 3-Fluoroproline

Molecular Geometry and Fluorine-Induced Polarization

The substitution of a hydrogen atom with fluorine at the C3 position introduces significant electronic and steric perturbations. Fluorine's high electronegativity (χ = 3.98) creates a dipole moment that stabilizes specific conformations through hyperconjugative interactions with the adjacent amide bond . X-ray diffraction analyses reveal that (3S)-fluoroproline adopts a Cγ-endo pucker (θ = 15–25°), while the (3R)-epimer prefers a Cγ-exo conformation (θ = −10 to −20°) . This stereoelectronic effect arises from the gauche interaction between the fluorine atom and the nitrogen lone pair, which imposes an energy penalty of 1.2–1.8 kcal/mol for disfavored puckers .

Impact on Amide Bond Isomerization

Table 1. Kinetic Parameters for Amide Bond Isomerization

Synthetic Strategies for 3-Fluoroproline Derivatives

Diastereoselective Reductive Amination

Alternative approaches employ Davis–Beirut reaction conditions, where 3-oxoproline derivatives react with (difluoroamino)trimethylsilane (TMSDFA) in the presence of BF₃·OEt₂ . This one-pot difluorination–reduction sequence produces 3,4-difluoroprolines but can be adapted for monofluorination by controlling stoichiometry. The (3S,4R) diastereomer exhibits enhanced crystallinity due to fluorine–fluorine dipole alignment, facilitating purification by recrystallization from EtOAc/hexanes .

Conformational Effects in Peptide Systems

Pyrrolidine Ring Puckering and Backbone Preorganization

Solid-state ¹H-¹⁹F HOESY NMR of (3S)-fluoroproline-containing peptides reveals through-space correlations between the C3 fluorine and Hα protons (2.8–3.1 Å), confirming a persistent Cγ-endo conformation . Quantum mechanical calculations (B3LYP/6-311++G**) indicate that fluorination at C3 increases the energy difference between endo and exo puckers by 40–60%, effectively freezing the ring in a single conformation . This preorganization effect propagates to adjacent residues, reducing the entropic penalty for α-helix formation by 1.3–1.7 kcal/mol in model peptides .

Modulation of Cis-Trans Isomerization Barriers

Time-resolved ¹⁹F NMR spectroscopy of Huntingtin exon-1 variants shows that (3S)-fluoroproline incorporation decreases the cis population from 22% to 14% in polyproline tracts . Molecular dynamics simulations attribute this shift to fluorine's electrostatic repulsion with backbone carbonyl oxygens in the cis state (ΔE = 2.1 kcal/mol) . The effect is sequence-dependent: fluoroprolines flanked by charged residues (e.g., Lys, Glu) exhibit greater trans bias due to solvation-enhanced dipole stabilization .

Applications in Protein Engineering

Stabilization of Collagen-Mimetic Peptides

Incorporation of (3S)-fluoroproline into (Pro-Pro-Gly)₁₀ repeats increases thermal denaturation temperatures (Tₘ) by 14–18°C compared to native sequences . ¹⁵N-¹H HSQC spectra demonstrate that fluorination enhances triple-helix stability through two mechanisms: (1) favoring the trans amide conformation required for helical packing, and (2) reducing conformational entropy via restricted pyrrolidine puckering .

Fluorine Labeling for NMR Spectroscopy

The ¹⁹F chemical shift of 3-fluoroproline (δ = −115 to −125 ppm) provides an unambiguous reporter for proline isomerization states in intact proteins . In the 42 kDa maltose-binding protein, site-specific incorporation of (3S)-fluoroproline at position 212 enabled real-time monitoring of folding intermediates with a time resolution of 5 ms . The fluorine nucleus' large chemical shift dispersion (Δδ = 8 ppm between cis and trans states) surpasses ¹H-¹⁵N correlation methods in sensitivity .

Comparative Analysis with 4-Fluoroproline Derivatives

Contrasting Effects on Ring Puckering

While 3-fluoroproline induces Cγ-endo puckering, 4-fluoroproline derivatives predominantly adopt Cγ-exo conformations due to stereoelectronic effects at C4 . This divergence significantly impacts protein stability: in the WW domain of human Pin1, 3-fluoroproline substitution increases Tₘ by 9°C versus 4°C for 4-fluoroproline .

Differential Hydrogen Bonding Capacity

IR spectroscopy of Ac-FPro-NHMe models reveals that 3-fluoroproline's C4 hydroxyl forms weaker hydrogen bonds (ΔνOH = −45 cm⁻¹) compared to 4-fluoroproline derivatives . This property makes 3-fluoroproline preferable for engineering solvent-exposed proline residues without perturbing native hydrogen-bonding networks .

Emerging Biomedical Applications

PROTACs and Targeted Protein Degradation

The (3R,4S)-3-fluoro-4-hydroxyproline variant enables synthesis of proteolysis-targeting chimeras (PROTACs) with enhanced VHL E3 ligase binding . In HeLa cells, a BRD4-targeting PROTAC containing (3R,4S)-fluoroproline achieved DC₅₀ = 3.2 nM, compared to 58 nM for the hydroxyproline-containing analogue . Fluorine's inductive effect increases the hydroxyl group's acidity (pKa = 8.1 vs. 9.3 for Hyp), strengthening salt bridges with VHL's Arg98 residue .

Fluorine-19 MRI Contrast Agents

PEGylated nanoparticles functionalized with (3S)-fluoroproline exhibit longitudinal relaxivity (r₁) = 0.8 mM⁻¹s⁻¹ at 7 T, making them viable for ¹⁹F MRI . The fluorine nucleus' 100% natural abundance and lack of background signal enable tumor imaging at sub-millimolar concentrations in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume